Superior Antibacterial Potency Against Mycoplasma pneumoniae Compared to Tetracycline
In a study of macrolide-resistant M. pneumoniae strains, doxycycline demonstrated a 4.17-fold lower MIC90 (0.06 μg/mL) compared to tetracycline (0.25 μg/mL), indicating significantly higher in vitro potency against this clinically relevant pathogen [1]. This direct comparison underscores doxycycline's advantage in treating infections where tetracycline may be less effective.
| Evidence Dimension | In vitro Antibacterial Activity (MIC90) |
|---|---|
| Target Compound Data | 0.06 μg/mL |
| Comparator Or Baseline | Tetracycline (0.25 μg/mL) |
| Quantified Difference | 4.17-fold lower MIC90 |
| Conditions | Broth microdilution against 69 M. pneumoniae strains with 23S rRNA mutation |
Why This Matters
This 4-fold potency difference can be clinically significant, guiding the selection of doxycycline over tetracycline for empirical or targeted therapy of macrolide-resistant M. pneumoniae infections.
- [1] Hong KB, Choi EH, Lee HJ, et al. Macrolide Resistance of Mycoplasma pneumoniae, South Korea, 2000–2011. Emerg Infect Dis. 2013;19(8):1281-1284. Table 2. View Source
